Ethyl 3,5-difluoro-4-methoxyphenylacetate
Description
Ethyl 3,5-difluoro-4-methoxyphenylacetate (CAS 691905-11-0) is a fluorinated aromatic ester with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol. Structurally, it features a phenylacetate backbone substituted with two fluorine atoms at the 3- and 5-positions, a methoxy group at the 4-position, and an ethyl ester moiety . This compound is primarily utilized as a synthetic intermediate in agrochemical and pharmaceutical research due to its electronic and steric properties, which are influenced by the fluorine and methoxy substituents. Its high purity and stability under standard storage conditions make it a reliable building block for complex organic syntheses .
Properties
IUPAC Name |
ethyl 2-(3,5-difluoro-4-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-4-8(12)11(15-2)9(13)5-7/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWYEWOCTQMYEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-difluoro-4-methoxyphenylacetate typically involves the esterification of 3,5-difluoro-4-methoxyphenylacetic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to
Biological Activity
Ethyl 3,5-difluoro-4-methoxyphenylacetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms and a methoxy group on a phenyl ring attached to an acetate moiety. The molecular formula is , and it has a molecular weight of approximately 240.21 g/mol. The unique combination of these substituents influences its chemical reactivity and biological interactions.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems:
- Binding Affinity : The presence of fluorine atoms enhances lipophilicity and metabolic stability, allowing the compound to effectively penetrate biological membranes and interact with enzymes or receptors.
- Hydrogen Bonding : The methoxy group can participate in hydrogen bonding, which may influence the compound's binding affinity and activity against various biological targets.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Activity : There is emerging evidence that compounds with similar structures may possess anticancer properties. For instance, studies on related difluorophenylacetates have shown inhibition of cancer cell proliferation through various mechanisms .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2,3-difluoro-4-methoxyphenylacetate | One fluorine atom, methoxy group | Antimicrobial and anticancer properties |
| Ethyl 3,4-difluoro-5-methoxyphenylacetate | Two fluorine atoms, methoxy group | Investigated for therapeutic properties |
| Ethyl 2,3-difluoro-4-hydroxyphenylacetate | Hydroxy group instead of methoxy | Different reactivity and applications |
The structural variations significantly affect the chemical behavior and biological activity of these compounds. The presence of both fluorine and methoxy groups in this compound may enhance its stability and specificity compared to its analogs.
Case Studies
- Antimicrobial Activity : A study conducted on similar difluorophenylacetates demonstrated significant antimicrobial effects against Gram-positive bacteria. The findings suggest that the introduction of fluorine enhances the compound's efficacy against bacterial strains resistant to conventional antibiotics.
- Anticancer Potential : Research involving derivatives of ethyl phenylacetates has shown promising results in inhibiting cancer cell lines. For instance, certain derivatives exhibited IC50 values in the nanomolar range against breast cancer cells, indicating strong anticancer potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3,5-difluoro-4-methoxyphenylacetate with four analogs, focusing on structural variations, physicochemical properties, and applications.
Ethyl 3,5-Dichloro-4-fluorophenylacetate (CAS 877397-67-6)
Molecular Formula : C₁₀H₉Cl₂FO₂
Molecular Weight : 247.08 g/mol
Substituents : 3,5-dichloro, 4-fluoro, ethyl ester.
Ethyl 3,5-Diiodo-4-(4-methoxyphenoxy)phenylacetate (CAS 85828-82-6)
Molecular Formula: C₁₇H₁₆I₂O₄ Molecular Weight: 538.12 g/mol Substituents: 3,5-diiodo, 4-(4-methoxyphenoxy), ethyl ester.
4-Ethoxy-3-methoxyphenylacetic Acid (CAS 93-40-3)
Molecular Formula : C₁₁H₁₄O₄
Molecular Weight : 210.23 g/mol
Substituents : 4-ethoxy, 3-methoxy, carboxylic acid.
Key Difference : Replacement of fluorine with ethoxy and conversion of the ester to a carboxylic acid improve water solubility, favoring use in consumer products .
2-(3,5-Dimethoxyphenyl)acetic Acid (CAS 4670-10-4)
Molecular Formula : C₁₀H₁₂O₄
Molecular Weight : 196.20 g/mol
Substituents : 3,5-dimethoxy, carboxylic acid.
Key Difference: Absence of fluorine and presence of dual methoxy groups enhance antioxidant capacity, as seen in plant-derived phenolic acids .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3,5-difluoro-4-methoxyphenylacetate, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves esterification of 3,5-difluoro-4-methoxyphenylacetic acid with ethanol under acidic catalysis. Key optimizations include:
- Catalyst selection : Use of sulfuric acid or p-toluenesulfonic acid to drive esterification to completion.
- Temperature control : Maintaining reflux conditions (~78°C) while avoiding overheating to prevent decomposition.
- Purification : Liquid-liquid extraction followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester.
- Yield improvement : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., excess ethanol) to shift equilibrium .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR can confirm substitution patterns (e.g., methoxy and fluorine positions) and ester group integrity. F NMR is critical for verifying fluorine environments.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies ester carbonyl (~1740 cm) and methoxy C-O stretches (~1250 cm).
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the key considerations in designing a purification protocol for this ester compound, especially regarding its sensitivity to hydrolysis or thermal degradation?
- Methodological Answer :
- Hydrolysis prevention : Use anhydrous solvents (e.g., dried dichloromethane) and avoid prolonged exposure to moisture during workup.
- Thermal stability : Employ vacuum distillation at reduced pressure to lower boiling points, minimizing thermal stress.
- Chromatography : Use silica gel with neutralized activity (deactivated with 5% water) to reduce acidic degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional selection : Hybrid functionals like B3LYP (Becke-3-parameter exchange + Lee-Yang-Parr correlation) are recommended for balancing accuracy and computational cost. B3LYP has shown <2.4 kcal/mol deviation in thermochemical predictions .
- Basis sets : Use 6-311+G(d,p) for geometry optimization and frequency calculations to account for polarization and diffuse effects.
- Reactivity analysis : Calculate Fukui indices ( and ) to identify nucleophilic/electrophilic sites, and map electrostatic potential (ESP) surfaces to predict intermolecular interactions .
Q. What strategies can resolve discrepancies between computational predictions and experimental data regarding the compound's stability or reactivity?
- Methodological Answer :
- Error source identification : Compare DFT results with higher-level methods (e.g., CCSD(T)) for critical energy barriers.
- Solvent effects : Incorporate implicit solvent models (e.g., PCM or SMD) to simulate reaction environments, as dielectric screening can alter activation energies.
- Experimental validation : Use kinetic studies (e.g., Arrhenius plots) or crystallographic data to cross-check computed geometries and transition states .
Q. How does the introduction of fluorine and methoxy substituents influence the compound's electronic environment and intermolecular interactions, as revealed by crystallographic studies?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing to identify halogen bonding (C-F···π interactions) and hydrogen bonding (methoxy O-H···O).
- Hirshfeld surface analysis : Quantify intermolecular contacts; fluorine atoms often exhibit short contacts with aromatic protons, while methoxy groups participate in weak hydrogen bonds.
- Electron density maps : Laplacian plots () from DFT can validate crystallographic observations, highlighting regions of charge depletion/accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
